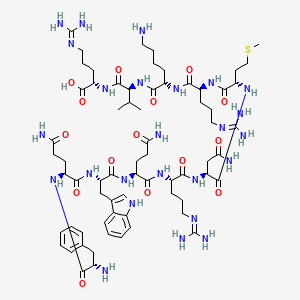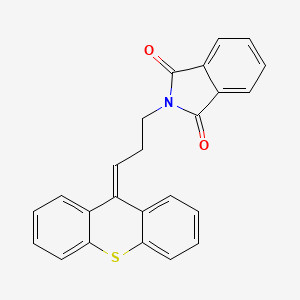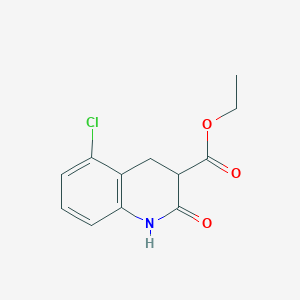![molecular formula C9H15NO2 B12943626 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid CAS No. 119103-11-6](/img/structure/B12943626.png)
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated into its structure. This compound is notable for its unique structural framework, which is common in many biologically significant natural products. The presence of the nitrogen atom in the bicyclic system imparts distinct chemical and biological properties, making it an intriguing subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to obtain the bicyclic framework . Another approach is the radical cyclization method, which has been explored using different reagents such as Cp2TiCl and SmI2 . These methods typically require specific reaction conditions, including controlled temperatures and the presence of catalysts or radical initiators.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route and reagents can vary depending on the desired scale and application of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
1-Azabicyclo[3.3.1]nonane-5-carboxylic acid can be compared with other similar compounds, such as:
2-Azabicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
3-Azabicyclo[3.3.1]nonane: This compound also shares the bicyclic framework but has different functional groups and properties.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains oxygen and sulfur atoms in the bicyclic system, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Propiedades
Número CAS |
119103-11-6 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
1-azabicyclo[3.3.1]nonane-5-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)9-3-1-5-10(7-9)6-2-4-9/h1-7H2,(H,11,12) |
Clave InChI |
PVPLABKMWLPCSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCN(C1)C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



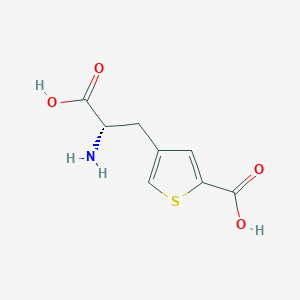
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12943562.png)
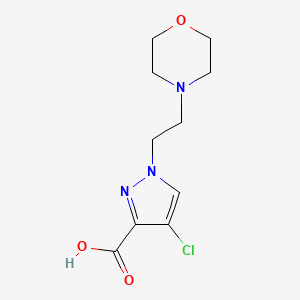
![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)


![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12943615.png)
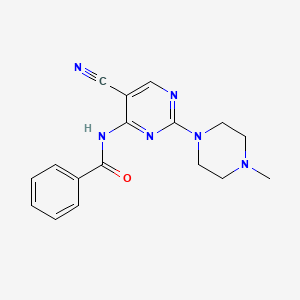
![tert-butyl N-[4-chloro-3-(pyridin-2-yl)phenyl]carbamate](/img/structure/B12943619.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
